molecular formula C15H19N3O B11382414 1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11382414
M. Wt: 257.33 g/mol
InChI Key: JFTZJADMAVDHCT-UHFFFAOYSA-N
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Description

1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole ring is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom.

    Formation of the Pyrrolidinone Ring: The next step involves the formation of the pyrrolidinone ring by reacting the alkylated benzodiazole with a suitable ketone or aldehyde under basic conditions.

    Propylation: Finally, the compound is propylated using a suitable propylating agent, such as propyl bromide, to introduce the propyl group at the nitrogen atom of the pyrrolidinone ring.

Industrial Production Methods

Industrial production of 1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole or pyrrolidinone rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives, such as:

    1-METHYL-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure but with an ethyl group instead of a propyl group.

    1-METHYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of 1-METHYL-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-methyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H19N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h4-7,11H,3,8-10H2,1-2H3

InChI Key

JFTZJADMAVDHCT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C

Origin of Product

United States

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